molecular formula C11H20N2 B14301408 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine CAS No. 111886-73-8

1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine

Cat. No.: B14301408
CAS No.: 111886-73-8
M. Wt: 180.29 g/mol
InChI Key: QSQJWAIYUPSFEQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydropyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydropyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    Tetrahydropyridine: Another related compound with a tetrahydropyridine ring.

    N-Methylpiperidine: A compound with a similar structure but lacking the tetrahydropyridine ring.

Uniqueness: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to its simpler analogs .

Properties

CAS No.

111886-73-8

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-methyl-5-piperidin-1-yl-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C11H20N2/c1-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h10H,2-9H2,1H3

InChI Key

QSQJWAIYUPSFEQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C1)N2CCCCC2

Origin of Product

United States

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